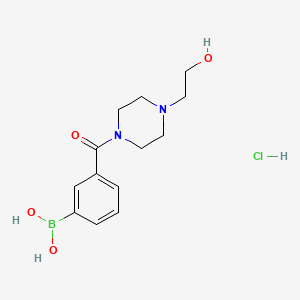

(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride

描述

(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride (CAS: 957060-95-6) is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with a piperazine-1-carbonyl group. The piperazine ring is further modified with a 2-hydroxyethyl substituent, and the compound exists as a hydrochloride salt to enhance solubility. Its molecular formula is C₁₃H₁₉BClN₂O₄, with a molecular weight of 314.57 g/mol . Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for drug synthesis and as protease inhibitors in medicinal chemistry due to their reversible binding to biomolecules .

属性

IUPAC Name |

[3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O4.ClH/c17-9-8-15-4-6-16(7-5-15)13(18)11-2-1-3-12(10-11)14(19)20;/h1-3,10,17,19-20H,4-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZDATLSEKCDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)CCO)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657196 | |

| Record name | {3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-95-6 | |

| Record name | Boronic acid, B-[3-[[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis Overview

The synthesis of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride is a multi-step process that requires precise control of reaction conditions to ensure high yield and purity. Boronic acids, like this compound, can form reversible covalent bonds with diols, making them useful in organic synthesis and medicinal chemistry.

Synthesis and Chemical Reactions

The synthetic process for producing this compound involves several steps that demand careful management of reaction conditions to maximize yield and maintain purity.

Preparation of Benzoic acid, 4-borono-, 2-propyn-1-yl ester

To prepare Benzoic acid, 4-borono-, 2-propyn-1-yl ester, 4-Carboxyphenylboronic acid (1.66 g, 10.0 mmol), 2-propyn-1-ol (5.82 mL, 100 mmol), triethylamine (2.80 mL, 20.0 mmol) and EDC (3.83 g, 20.0 mmol) were dissolved in DMF (40.0 mL) and stirred at room temperature in N2 atmosphere for 5 h. The mixture was then concentrated under reduced pressure and a saturated aqueous solution of NaHCO3 (80.0 mL) was added to it. The aqueous phase was extracted with ethyl acetate (80.0 mL × 3). The organic layers were combined and washed with brine then dried and filtered. The filtrate was subjected to rotary evaporation.

Preparation of ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Sodium ethoxide (3.15 g, 46.24 mmol) was added to anhydrous EtOH (60 mL) containing diethyl (ethoxymethylene) malonate (10 g, 46.24 mmol) and trifluoroacetamidine (6.2 g, 55.48 mmol). The reaction mixture was refluxed at 80°C for 9 hours in a nitrogen atmosphere. Upon completion of the reaction, the reaction mixture was cooled to room temperature, and excess ethanol was evaporated using a rotavapor, and the rest was poured into ice water to obtain a solid. The solid was filtered, washed with DI water and hexane, and then dried in vacuo. As a result, ethyl 2-(trifluoromethyl)-1,6-dihydro-6-oxopyrimidine-5-carboxylate was obtained as a pale yellow solid (5 g, 60%), which was used in the next step without further purification. The intermediate (2.4 g) was slowly added to phosphoryl(V)oxychloride (25 ml) and the reaction mixture was heated at 100°C for 3 hours. The reactant was cooled to room temperature and poured slowly into crushed ice. The reaction mixture was stirred slowly to obtain a solid. The solid was filtered and purified by silica gel column chromatography (EtOAc 5% hexane) to give a target compound as a white solid.

Data Table: Reactant mixture of 4-amino-2-bromopyridine

| Yield | Reaction Conditions | Operation in experiment |

|---|---|---|

| 100 %Spectr. | With palladium diacetate In water at 100℃; for 1 h; Inert atmosphere | A mixture of 4-amino-2-bromopyridine (1.730 g, 10 mmol, 1.0 equiv), (0045) phenylboronic acid (1.341 g, 11 mmol, 1.1 equiv), Pd(OAc) 2 ((0.0449 g, 0.2 mmol, 0.02 equiv) or (0.0898 g, 0.4 mmol, 0.04 equiv) as identified in Table 1) and H 20 (25 mL, 1384 mmol) in a 3 -neck round-bottom flask was well stirred under reflux at 100 °C in a N 2 atmosphere for the time listed in Table 1. |

化学反应分析

Types of Reactions

(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives of the piperazine ring.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Boronic acids, including this compound, are known for their potential as anticancer agents. They can inhibit proteasomes and disrupt cellular pathways that cancer cells rely on for survival. Research indicates that derivatives of boronic acids can selectively target cancer cells, making them valuable in developing targeted therapies. The incorporation of piperazine and hydroxyethyl moieties enhances the compound's solubility and bioavailability, which are critical for therapeutic efficacy.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in various metabolic pathways. For instance, boronic acids are known to inhibit serine proteases and cysteine proteases by forming reversible covalent bonds with the active site residues. This property can be exploited in drug design to create inhibitors for diseases characterized by dysregulated protease activity.

Material Science

Polymer Chemistry

Boronic acids are utilized in polymer chemistry to create dynamic covalent bonds that can be used to form hydrogels and other smart materials. The ability to form reversible bonds allows for the development of materials that can respond to environmental stimuli (pH, temperature). This compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functionality.

Sensors and Diagnostics

The unique properties of boronic acids allow them to be used in the development of sensors, particularly for glucose detection. The compound can form complexes with diols, which is crucial for designing sensors that detect glucose levels in diabetic patients. Its specificity and sensitivity make it a candidate for biosensor applications.

Analytical Chemistry

Chromatography

In analytical chemistry, boronic acids are frequently employed as stationary phase modifiers in chromatographic techniques. This application is particularly relevant for separating compounds containing cis-diol functionalities. The ability of this compound to interact with such functionalities enhances the resolution of chromatographic separations.

Mass Spectrometry

The compound's ability to form stable complexes with certain analytes makes it useful in mass spectrometry applications. By modifying the ionization process or enhancing the stability of certain ions, this boronic acid derivative can improve detection limits and accuracy in quantitative analyses.

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| "Boronic Acid Derivatives as Anticancer Agents" | Medicinal Chemistry | Demonstrated selective cytotoxicity against various cancer cell lines. |

| "Dynamic Boron-Based Polymers" | Material Science | Developed hydrogels with tunable properties for biomedical applications. |

| "Glucose-Sensing Boronic Acid Derivatives" | Analytical Chemistry | Achieved high sensitivity and specificity in glucose detection assays. |

作用机制

The mechanism of action of (3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and drug development. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its use in various biological applications.

相似化合物的比较

Comparison with Structural Analogs

Key Structural Features

The compound’s uniqueness lies in its hydroxyethyl-piperazine-carbonyl-phenyl-boronic acid scaffold. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison

Substituent Impact on Properties

Piperazine Modifications: Hydroxyethyl Group (Main Compound): Enhances hydrophilicity and hydrogen-bonding capacity compared to methyl or ethyl substituents. This may improve solubility and bioavailability . Ethyl Linker (CAS 1704069-16-8): Introduces flexibility, which might affect binding to biological targets .

Boronic Acid Position :

- 3-Position (Main Compound) : Steric and electronic effects differ from 4-position analogs. For example, (4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid (CAS 1704069-16-8) may exhibit altered binding in enzyme assays due to positional isomerism .

Salt Form: Hydrochloride salts (main compound and analogs) improve aqueous solubility, critical for in vivo applications. Free acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) may require formulation adjustments for pharmacokinetics .

生物活性

(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride, a boronic acid derivative, has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological systems, making it a potential candidate in medicinal chemistry and therapeutic applications.

- Chemical Formula: C₁₃H₂₀BClN₂O₄

- Molecular Weight: 314.573 g/mol

- CAS Number: 957060-95-6

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of boronic acid derivatives. For instance, a related compound demonstrated significant antioxidant activity with IC₅₀ values of 0.11 µg/mL for ABTS cation radical scavenging and 0.14 µg/mL for DPPH free radical scavenging . This suggests that this compound may exhibit similar properties, contributing to cellular protection against oxidative stress.

Antibacterial Activity

The compound has shown promising antibacterial effects. In vitro studies indicated effectiveness against Escherichia coli at concentrations as low as 6.50 mg/mL . The mechanism of action is thought to involve the reversible covalent bond formation with bacterial enzymes, akin to other boronic acids that inhibit β-lactamases, thus enhancing the efficacy of existing antibiotics .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. It exhibited a high cytotoxic effect on cancer cell lines such as MCF-7, with an IC₅₀ value of 18.76 µg/mL . The mechanism may involve the inhibition of proteasome activity, which is crucial for cancer cell survival and proliferation. Studies have shown that similar boronic acids can halt the cell cycle at the G2/M phase, leading to growth inhibition in various cancer models .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities:

- Acetylcholinesterase (AChE): IC₅₀ = 115.63 µg/mL (moderate inhibition)

- Butyrylcholinesterase (BuChE): IC₅₀ = 3.12 µg/mL (high inhibition)

- Antiurease: IC₅₀ = 1.10 µg/mL (strong inhibition)

- Antithyrosinase: IC₅₀ = 11.52 µg/mL (effective inhibition) .

These findings suggest that the compound may have potential applications in treating neurodegenerative diseases and skin disorders.

Study on Formulation Efficacy

A study involving a cream formulation containing a related boronic acid derivative assessed its biological activities in vivo and in vitro. The formulation was found to be dermatologically safe and effective against various microbial strains while demonstrating significant antioxidant properties . Histological evaluations confirmed no significant adverse effects on healthy tissues.

Pharmacokinetics and Bioavailability

Research indicates that boronic acids can enhance the bioavailability of co-administered drugs by forming stable complexes with saccharides and glycoproteins, which may reduce first-pass metabolism . This property is critical for developing oral formulations that require efficient absorption.

常见问题

Basic Questions

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use skin and eye protection (e.g., nitrile gloves, goggles) due to its potential for skin/eye irritation (Category 2/2A hazards) .

- Handle in a fume hood to minimize inhalation risks, as combustion may release toxic fumes (e.g., CO, NOx) .

- Store in a dry, cool environment (< -20°C recommended for boronic acids) under inert gas (argon/N₂) to prevent hydrolysis or decomposition .

Q. What synthetic strategies are commonly used to prepare this compound?

- Methodological Answer :

- Step 1 : Synthesize the boronic acid precursor via Suzuki-Miyaura coupling of a pinacol boronate ester with a halogenated aromatic substrate (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent) .

- Step 2 : Functionalize the piperazine ring via amide coupling (e.g., EDC/HOBt activation) between 2-hydroxyethylpiperazine and the boronic acid-containing benzoyl chloride .

- Step 3 : Purify via recrystallization (e.g., ethanol/water) or preparative HPLC to isolate the hydrochloride salt .

Q. Which analytical methods validate its structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm boronic acid (-B(OH)₂) and piperazine ring protons (δ 2.5–3.5 ppm) .

- X-ray crystallography : Resolve stereochemistry and hydrogen bonding (e.g., Cambridge Structural Database protocols) .

- HPLC-MS : Monitor purity (>98%) and detect chloride counterion .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized for the boronic acid moiety?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to balance reactivity and side-product formation .

- Solvent System : Optimize DME/H₂O ratios to enhance boronic acid solubility while minimizing ester hydrolysis .

- Base Selection : Compare K₂CO₃ (milder) vs. Cs₂CO₃ (higher reactivity) for aryl halide activation .

Q. How to resolve contradictions in reported solubility data?

- Methodological Answer :

- Systematic Testing : Conduct solubility assays in DMSO, methanol, and aqueous buffers (pH 4–8) under controlled humidity .

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions, which may skew reported solubility values .

- Thermogravimetric Analysis (TGA) : Quantify hygroscopicity to assess water uptake effects .

Q. What challenges arise during large-scale synthesis?

- Methodological Answer :

- Purification Bottlenecks : Replace column chromatography with continuous flow crystallization to improve yield .

- Byproduct Management : Monitor for deborylation or piperazine ring oxidation using in-line FTIR .

- Scale-Up Safety : Implement temperature-controlled reactors to prevent exothermic amide coupling .

Q. How does the hydrochloride salt influence biological activity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。